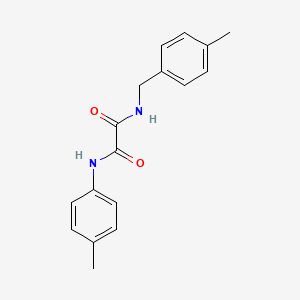![molecular formula C17H18ClN3O2 B4955318 N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of phenylurea derivatives, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of CMU is not fully understood. However, it has been proposed that CMU may act as a phosphodiesterase (PDE) inhibitor, which could lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have been shown to have a range of biological effects, including anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects
CMU has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that CMU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMU has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, CMU has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CMU has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also some limitations to using CMU in lab experiments. For example, it is not very water-soluble, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CMU is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CMU. One area of interest is its potential use as an antipsychotic and anxiolytic agent. CMU has been shown to exhibit activity at dopamine and serotonin receptors, which are targets for many antipsychotic and anxiolytic drugs. Another area of interest is its potential use as an anti-inflammatory agent. CMU has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a promising therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of CMU and its potential therapeutic applications.
Synthesemethoden
CMU can be synthesized through the reaction between 3-chloroaniline and 2-(4-morpholinyl)aniline in the presence of a carbonyl diimidazole catalyst. The reaction results in the formation of CMU as a white crystalline solid with a melting point of 196-198°C. The purity of CMU can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
CMU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. CMU has also been investigated for its potential use as an antipsychotic and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-4-3-5-14(12-13)19-17(22)20-15-6-1-2-7-16(15)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYZSJZRMBIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)


![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
